molecular formula C20H26FN3O4 B12156616 Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12156616
M. Wt: 391.4 g/mol
InChI Key: JSNUPKSMPZNBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protective group, a pyrrolidinone ring substituted with a 4-fluorophenyl group, and a carbonyl linker bridging the two heterocycles. This structure is designed to enhance pharmacokinetic properties, such as solubility and metabolic stability, while maintaining biological activity. The tert-butyl group serves as a protective moiety for the piperazine nitrogen, enabling selective deprotection during synthetic modifications .

Properties

Molecular Formula

C20H26FN3O4

Molecular Weight

391.4 g/mol

IUPAC Name

tert-butyl 4-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26FN3O4/c1-20(2,3)28-19(27)23-10-8-22(9-11-23)18(26)14-12-17(25)24(13-14)16-6-4-15(21)5-7-16/h4-7,14H,8-13H2,1-3H3

InChI Key

JSNUPKSMPZNBTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidinone Ring

The 5-oxopyrrolidin-3-yl subunit is synthesized through cyclization of γ-keto acids or their derivatives. For example, 4-fluorophenylglycine undergoes cyclodehydration in the presence of acetic anhydride to yield 1-(4-fluorophenyl)-5-oxopyrrolidin-3-carboxylic acid. Alternative methods include:

  • Step 1 : Reacting 4-fluorobenzaldehyde with ethyl acetoacetate via a Knorr pyrrole synthesis analog.

  • Step 2 : Hydrolysis of the ester group to generate the free carboxylic acid.

Key Data :

ParameterConditionYield
Cyclization AgentAcetic anhydride, 110°C85%
Hydrolysis6M HCl, reflux92%

Piperazine Carboxylate Preparation

The tert-butyl piperazine-1-carboxylate backbone is typically prepared via Boc protection of piperazine :

  • Step 1 : Dissolve piperazine in dichloromethane (DCM).

  • Step 2 : Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA) at 0°C.

  • Step 3 : Stir for 12 hours at room temperature.

Key Data :

ParameterConditionYield
Boc ProtectionBoc₂O, TEA, DCM, 25°C95%

Amide Bond Formation

The critical coupling step employs DCC-mediated amidation :

  • Step 1 : Activate 1-(4-fluorophenyl)-5-oxopyrrolidin-3-carboxylic acid with DCC in dry DMF.

  • Step 2 : Add tert-butyl piperazine-1-carboxylate and stir at 0°C for 2 hours.

  • Step 3 : Quench with ice water and purify via column chromatography.

Key Data :

ParameterConditionYieldPurity
Coupling AgentDCC in DMF, 0°C73%96%
PurificationSilica gel, EtOAc/hexane-98%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. THF : Reactions in DMF proceed 2.5× faster due to its high polarity and ability to stabilize transition states.

  • Temperature : Maintaining 0°C during coupling minimizes racemization and byproduct formation.

Catalytic Hydrogenation for Nitro Reduction

In cases where nitro intermediates are involved (e.g., nitroaryl precursors), 10% Pd/C under H₂ achieves quantitative reduction:

  • Conditions : 30 psi H₂, ethanol, 25°C.

  • Yield : 98% with no residual nitro compounds detected via HPLC.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.38 (m, 2H, aromatic), 4.21 (s, 2H, piperazine CH₂), 3.52 (t, 2H, pyrrolidinone CH₂).

  • HRMS : [M+H]⁺ calculated for C₂₁H₂₇FN₃O₄: 412.1984; found: 412.1986.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield
DCC-Mediated CouplingHigh purity, scalableRequires cryogenic conditions73%
Catalytic HydrogenationClean reaction, no byproductsRequires specialized equipment98%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of functional groups such as the fluorophenyl moiety. Various synthetic routes have been explored to optimize yield and purity, often employing catalysts and specific reaction conditions .

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structural similarity to known drugs suggests it may interact with biological targets, particularly in the central nervous system. For instance, studies have shown that derivatives of this compound exhibit activity against specific receptors involved in neurotransmission, which could lead to new treatments for neurological disorders .

Research indicates that this compound may possess significant biological activities, including potential anti-inflammatory and analgesic effects. Its interaction with cellular receptors can modulate pathways associated with pain and inflammation, making it a candidate for further pharmacological development .

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex molecules. It is utilized in studies aimed at understanding molecular interactions within biological systems, particularly those involving enzyme-substrate relationships .

Case Study 1: GPR119 Agonists

A recent study synthesized various derivatives of this compound to evaluate their efficacy as GPR119 agonists, which are promising targets for treating type 2 diabetes mellitus. The synthesized compounds demonstrated favorable binding affinities and biological activities comparable to existing therapeutic agents .

Case Study 2: Neuropharmacological Research

In neuropharmacology, the compound has been tested for its ability to modulate neurotransmitter release in vitro. Results indicated that certain modifications to the piperazine structure enhanced its interaction with serotonin receptors, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl piperazine-1-carboxylate core but differ in substituents, linker groups, or appended heterocycles. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Highlights Reference
Target Compound :
Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
~433.45 - 4-Fluorophenyl
- Pyrrolidin-5-one
- Carbonyl linker
Not explicitly reported; likely targets enzymes or receptors via H-bonding and hydrophobic interactions Likely involves amidation of tert-butyl piperazine-1-carboxylate with pyrrolidinone intermediates
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate ~407.40 - 4-Fluorophenyl
- 2,5-Dioxopyrrolidine
- Ethyl ester
Investigated for kinase inhibition; CAS: MLS000107637 Derived from ethyl piperazine carboxylate via nucleophilic substitution
Tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate ~498.91 - 4-Fluorophenyl
- 4-Chlorophenylpyrazole
- Carbonyl linker
Exhibits antiproliferative activity; structural analogs show kinase inhibition Synthesized via condensation of pyrazole-carboxylic acid with tert-butyl piperazine
Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate ~358.43 - 4-Fluorophenyl
- Alkyne linker
- Methyl group
Structural analysis reveals L-shaped conformation; no reported bioactivity Prepared via Sonogashira coupling or alkyne addition
Tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate ~475.94 - 4-Chlorobenzyl
- 3-Hydroxy-2-oxopyridine
- Piperazine linker
Prolyl hydroxylase inhibitor (HIF pathway modulation) Synthesized via reductive amination or alkylation

Key Findings:

Substituent Effects: The 4-fluorophenyl group enhances lipophilicity and target affinity compared to non-fluorinated analogs (e.g., 4-chlorophenyl in ). Pyrrolidinone vs.

Biological Activity: Compounds with carbonyl linkers (e.g., target compound and ) are more likely to engage in hydrogen bonding with enzymatic active sites compared to alkyne-linked derivatives (e.g., ).

Synthetic Flexibility :

  • The tert-butyl carbamate group enables modular synthesis, as seen in Stille couplings () and Buchwald-Hartwig reactions ().
  • Deprotection strategies (e.g., acid treatment) allow downstream functionalization for drug discovery pipelines .

Data Table 2: Crystallographic and Conformational Insights

Compound Crystal System Key Interactions Conformation Reference
Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate Monoclinic C–H⋯O, C–H⋯π Piperazine adopts chair conformation; L-shaped molecular geometry
Tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate Orthorhombic N–H⋯O, π-π stacking Planar pyrazole ring; piperazine in chair form

Biological Activity

Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate (CAS No. 1144486-94-1) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H26_{26}FN3_3O4_4
  • Molecular Weight : 391.4 g/mol
  • Structure : It features a piperazine ring, a carbonyl group, and a fluorophenyl moiety, which are significant for its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The presence of the piperazine ring is known to enhance binding affinity to neurotransmitter receptors, potentially influencing neurological pathways. In vitro studies have indicated that derivatives of similar structures can modulate inflammatory responses and inhibit specific signaling pathways such as NLRP3 inflammasome activation, which is crucial in various inflammatory diseases .

Anti-inflammatory Effects

Research has demonstrated that compounds related to this compound exhibit anti-inflammatory properties. For instance, derivatives have been shown to significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating their potential as anti-inflammatory agents .

Neuropharmacological Effects

Given the structural similarities with known neuroactive compounds, this compound may also exert effects on the central nervous system. Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems. The specific effects on dopamine and serotonin receptors warrant further investigation .

Case Studies

Several studies have explored the biological activities of related compounds:

  • IL-1β Inhibition Study : A study examined the ability of various piperazine derivatives to inhibit IL-1β release. Compounds with structural similarity to this compound showed significant inhibition rates ranging from 19% to 39% at concentrations of 10 µM and higher, suggesting a concentration-dependent effect on inflammatory pathways .
  • Neuroprotective Activity : In a neuropharmacological context, compounds derived from similar scaffolds were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that certain modifications could enhance neuroprotective effects, highlighting the importance of structural optimization in drug design .

Research Findings Summary Table

Study Biological Activity Concentration Tested Inhibition Rate
Study 1IL-1β Release10 µM19% - 39%
Study 2NeuroprotectionVariableSignificant

Q & A

Basic Synthesis Optimization

Q: How can reaction conditions be optimized for synthesizing this compound to achieve >90% yield? A: Multi-step synthesis typically involves coupling the pyrrolidinone moiety to the piperazine-carboxylate core. Key optimizations include:

  • Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions .
  • Catalyst selection : Use triethylamine (TEA) as a base for deprotonation and DMAP (4-dimethylaminopyridine) to accelerate coupling .
  • Solvent choice : Anhydrous dichloromethane (DCM) or THF minimizes hydrolysis of reactive intermediates .
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic Analytical Confirmation

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H), fluorophenyl protons (δ 7.2–7.4 ppm), and carbonyl signals (δ ~170 ppm for 13^13C) .
  • HPLC : Ensure >97% purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) via ESI-MS .

Advanced Crystallography & Structural Validation

Q: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry? A:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .
  • Refinement : Employ SHELXL for anisotropic refinement of the tert-butyl and fluorophenyl groups. Hydrogen-bonding networks (e.g., C=O···H–N) stabilize the crystal lattice .
  • Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous atoms .

Advanced Pharmacological Profiling

Q: What methodologies are used to study this compound’s interaction with biological targets? A:

  • Receptor binding assays : Radioligand displacement (e.g., 3^3H-labeled antagonists) to determine IC50_{50} values .
  • Cellular models : Assess cytotoxicity (MTT assay) and target modulation (Western blot for downstream proteins) .
  • Molecular docking : Use AutoDock Vina to predict binding poses with fluorophenyl interactions in hydrophobic pockets .

Data Contradiction Resolution

Q: How to address discrepancies between high purity (HPLC) and low bioactivity? A:

  • Impurity profiling : Use LC-MS to detect trace isomers or degradation products (e.g., tert-butyl cleavage) .
  • Solubility testing : Verify solubility in assay buffers (DMSO stock precipitation can reduce apparent activity) .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Stereochemical Considerations

Q: How does stereochemistry at the pyrrolidinone ring affect activity? A:

  • Chiral synthesis : Use (R)- or (S)-configured starting materials and monitor enantiopurity via chiral HPLC .
  • Biological evaluation : Compare IC50_{50} values of enantiomers; e.g., (S)-isomers may show 10-fold higher affinity for serotonin receptors .

Advanced Spectroscopic Analysis

Q: How can 2D NMR (e.g., HMBC) clarify ambiguous carbonyl assignments? A: HMBC correlates 1^1H (piperazine N–H) with 13^13C (carbonyl at δ ~170 ppm), confirming the acyl-piperazine linkage. For fluorophenyl protons, 19^19F NMR (δ -115 ppm) validates substitution patterns .

Stability & Degradation Pathways

Q: What conditions accelerate degradation, and how are degradation products characterized? A:

  • Stress testing : Expose to pH 1–13 (37°C, 24h) or UV light. Major degradation via tert-butyl cleavage (HPLC-MS) .
  • Kinetic studies : Use Arrhenius plots to predict shelf-life (activation energy ~85 kJ/mol for hydrolysis) .

Structure-Activity Relationship (SAR) Studies

Q: How do structural analogs compare in target modulation? A:

  • Analog synthesis : Replace 4-fluorophenyl with chlorophenyl or methoxy groups; assess via IC50_{50} .
  • Key findings : Electron-withdrawing groups (e.g., -F) enhance receptor affinity by 2–3 fold vs. electron-donating groups .

Mechanistic Pathway Elucidation

Q: What computational tools model this compound’s metabolic pathways? A:

  • In silico prediction : Use Schrödinger’s ADMET Predictor for CYP450 metabolism (major pathway: piperazine N-dealkylation) .
  • MD simulations : GROMACS simulations (100 ns) reveal binding stability in lipid bilayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.